ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Structural Classification and Nomenclature
This compound belongs to the broader class of pyrrolopyridines, specifically the 7-azaindole subfamily characterized by the fusion of a pyrrole ring to a pyridine ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, designating the bicyclic core as 1H-pyrrolo[2,3-b]pyridine, where the numbering system reflects the fusion pattern between the pyrrole and pyridine rings.
The structural framework of this compound can be analyzed through its constituent components. The core pyrrolo[2,3-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, with the nitrogen atom of the pyridine ring positioned at the 7-position relative to the pyrrole nitrogen. This bicyclic arrangement creates a planar aromatic system that exhibits unique electronic properties compared to its individual ring components.
The compound incorporates three distinct substituents that significantly influence its chemical and biological properties. The chlorine atom at the 6-position introduces electron-withdrawing characteristics, modifying the electronic distribution across the aromatic system. The methyl group at the 2-position provides steric bulk and hydrophobic character, while the ethyl carboxylate group at the 3-position serves as both a functional handle for further chemical modifications and a potential pharmacophoric element.
| Structural Feature | Position | Chemical Impact | Biological Relevance |
|---|---|---|---|
| Chlorine substituent | 6-position | Electron-withdrawing effect | Enhanced binding affinity |
| Methyl group | 2-position | Hydrophobic interaction | Improved membrane permeability |
| Ethyl carboxylate | 3-position | Hydrogen bonding capability | Enzyme interaction site |
| Pyrrolopyridine core | - | Planar aromatic system | Kinase hinge binding |
The molecular geometry of this compound exhibits characteristics typical of substituted azaindoles, with the bicyclic core maintaining planarity while the substituents adopt conformations that minimize steric interactions. The presence of the carboxylate ester introduces additional conformational flexibility, allowing the molecule to adapt to various binding environments.
Historical Context in Heterocyclic Chemistry
The development of pyrrolopyridine chemistry, particularly the 7-azaindole class to which this compound belongs, represents a significant milestone in heterocyclic chemistry evolution. The foundational work on azaindole synthesis dates back to classical methods including the Madelung synthesis and Reissert method, which established the fundamental principles for constructing these bicyclic systems. These early synthetic approaches, while providing access to basic azaindole structures, suffered from limited substrate scope and modest yields, necessitating the development of more sophisticated methodologies.
The historical progression of azaindole chemistry demonstrates the evolution from simple cyclization reactions to complex multi-step synthetic strategies. The Chichibabin cyclization method, as exemplified in the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile, illustrated the potential for direct heteroannulation approaches. This methodology involved the nucleophilic addition of alkali metal amides to pyridine systems, providing a mechanistic foundation for understanding the reactivity patterns of azaindole precursors.
The synthetic challenges presented by azaindoles fundamentally reduce to heteroannulation strategies, specifically the methodical appending of pyrrole rings to pyridine systems or vice versa. Early researchers recognized that this structural motif required specialized synthetic approaches due to the unique electronic properties of the fused heterocyclic system. The development of metal-catalyzed methodologies in recent decades has significantly expanded the synthetic accessibility of complex azaindole derivatives, enabling the preparation of highly substituted variants like this compound.
The emergence of 7-azaindoles as privileged scaffolds in medicinal chemistry occurred through systematic structure-activity relationship studies that identified the unique binding properties of this heterocyclic system. Researchers discovered that the 7-azaindole framework exhibited exceptional kinase binding capabilities, particularly through bidentate hydrogen bonding interactions with kinase hinge regions. This discovery fundamentally transformed the perception of azaindoles from simple heterocyclic curiosities to valuable pharmacophoric elements.
Significance in Medicinal Chemistry Research
The medicinal chemistry significance of this compound stems from its membership in the 7-azaindole class, which has emerged as a privileged scaffold for kinase inhibitor development. The 7-azaindole motif functions as a kinase privileged fragment, enabling incorporation into numerous kinase inhibitors as a hinge-binding element. This structural feature allows the compound to form critical interactions with the adenosine triphosphate (ATP) binding sites of various kinases, positioning it as a valuable starting point for drug discovery programs.
Analysis of crystallographic data reveals that 7-azaindole-containing compounds can adopt multiple binding modes when interacting with kinase targets. These binding modes include "normal" orientation, where the azaindole binds to the hinge as commonly observed, "flipped" orientation with the azaindole moiety rotated 180 degrees, and "non-hinge" binding where the azaindole occupies alternative binding sites. Both normal and flipped binding modes enable bidentate hydrogen bonding with backbone amides of hinge amino acid residues, specifically with residues at the gatekeeper plus one (GK+1) and gatekeeper plus three (GK+3) positions.
The therapeutic potential of pyrrolopyridine derivatives has been demonstrated across multiple disease areas, with particular emphasis on oncology applications. Several 7-azaindole-based compounds have progressed to clinical evaluation, including AZD6738, which functions as an ataxia telangiectasia mutated and Rad3 related (ATR) kinase inhibitor for cancer treatment. The success of these clinical candidates validates the medicinal chemistry utility of the 7-azaindole scaffold and supports the continued development of related structures like this compound.
Recent research has identified 1H-pyrrolo[2,3-b]pyridine scaffolds as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds achieving inhibitory concentrations below 1 nanomolar. These findings demonstrate the continued relevance of this structural class for developing highly potent kinase inhibitors. The structure-activity relationships derived from these studies provide valuable insights for optimizing compounds like this compound for specific therapeutic targets.
The compound's structural features align with established design principles for kinase inhibitor development. The chlorine substituent at the 6-position can enhance binding affinity through halogen bonding interactions, while the methyl group at the 2-position may improve selectivity by occupying specific hydrophobic pockets. The ethyl carboxylate functionality provides additional opportunities for hydrogen bonding and can serve as a metabolically labile group that releases the active carboxylic acid in biological systems.
| Kinase Target Class | Binding Mode | Key Interactions | Therapeutic Application |
|---|---|---|---|
| Tyrosine kinases | Normal/Flipped | Hinge hydrogen bonds | Cancer treatment |
| Serine/threonine kinases | Normal | ATP site occupation | Inflammatory diseases |
| Mixed lineage kinases | Non-hinge | Allosteric binding | Neurological disorders |
| Cyclin-dependent kinases | Normal | Bidentate hydrogen bonds | Cell cycle regulation |
Properties
IUPAC Name |
ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6(2)13-10-7(9)4-5-8(12)14-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIHSYJBQROZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of 2-Aminopyridines and α,β-Unsaturated Carbonyls
This route involves condensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the fused pyrrolo[2,3-b]pyridine ring system.
- Step 1: Condensation of 2-aminopyridine with an α,β-unsaturated ester (e.g., ethyl acetoacetate) under acidic or basic conditions to form a dihydropyrrolopyridine intermediate.
- Step 2: Cyclization facilitated by heating or dehydration, leading to the formation of the pyrrolo[2,3-b]pyridine core.
- Step 3: Chlorination at the 6-position using N-chlorosuccinimide (NCS) or similar chlorinating agents.
- Step 4: Methylation at the 2-position via methyl iodide or methyl sulfate under basic conditions.
- Step 5: Esterification at the 3-position with ethanol and acid catalysis to introduce the ethyl ester.
- Patent WO2006063167A1 describes the synthesis of heterocyclic compounds similar to pyrrolo[2,3-b]pyridines via cyclization of aminopyridines with β-ketoesters, supporting this approach.
Construction via Multi-Component Reactions (MCRs)
Multi-component reactions involving substituted pyridines, halogenating agents, and alkylating agents can efficiently assemble the target compound.
- Step 1: React a substituted pyridine derivative with a halogenating agent (e.g., NCS) to introduce the chloro group at the 6-position.
- Step 2: Alkylate the nitrogen or carbon centers with methylating agents to install the methyl group at the desired position.
- Step 3: Use ethyl chloroformate or ethanol in the presence of a base to form the ethyl ester at the carboxylate position.
- The patent and literature indicate that such multi-step MCRs are effective for heterocyclic core assembly, especially for pyrrolo[2,3-b]pyridines.
Direct Functionalization of Pre-formed Heterocycles
Starting with a pre-synthesized pyrrolo[2,3-b]pyridine, selective halogenation and methylation are performed.
- Step 1: Synthesize the core heterocycle via known methods.
- Step 2: Chlorinate at the 6-position using NCS or similar reagents.
- Step 3: Methylate the 2-position with methyl iodide or dimethyl sulfate.
- Step 4: Convert the carboxylic acid to the ester via Fischer esterification with ethanol under acidic conditions.
- Literature on heterocyclic functionalization supports this approach, with specific regioselectivity achieved through controlled reaction conditions.
Data Tables Summarizing the Preparation Methods
| Method | Starting Materials | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 2-aminopyridines | 2-aminopyridine, ethyl acetoacetate | NCS, methyl iodide, ethanol | Condensation, cyclization, halogenation, methylation, esterification | High regioselectivity, well-established | Multi-step, requires purification |
| Multi-Component Reaction (MCR) | Substituted pyridine, halogenating agents | NCS, methylating agents | Halogenation, alkylation, ester formation | Efficient, versatile | Less control over regioselectivity |
| Functionalization of Pre-formed Core | Pre-synthesized pyrrolo[2,3-b]pyridine | NCS, methyl iodide | Halogenation, methylation, esterification | Flexible, adaptable | Requires prior core synthesis |
Notes and Considerations
- Regioselectivity: Achieving selective chlorination at the 6-position is critical; NCS is commonly used under controlled conditions to favor this site.
- Methylation: Methylation at the 2-position often employs methyl iodide in the presence of a base such as potassium carbonate.
- Esterification: Fischer esterification with ethanol and catalytic sulfuric acid is the standard method for attaching the ethyl group at the carboxylate position.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Overview : Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is primarily utilized as a precursor for synthesizing biologically active molecules, particularly those targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth.
Synthesis and Efficacy :
- Researchers have developed synthetic routes to create derivatives with potent FGFR inhibitory activity.
- A notable derivative, compound 4h, exhibited IC50 values of 7, 9, 25, and 712 nM against FGFR1–4.
- It also demonstrated the ability to inhibit breast cancer cell proliferation and induce apoptosis in vitro.
Case Study :
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives and their biological evaluation, showing promising results for anticancer therapies .
Organic Synthesis
Overview : This compound is valuable in organic synthesis for constructing complex molecules due to its reactive core structure.
Methods :
- Synthetic methodologies involve multi-step processes to functionalize the pyrrolopyridine core.
Results :
The derivatives produced have favorable profiles for further development into pharmaceutical agents with clinical applications.
Biochemical Applications
Overview : this compound is used to study enzyme-substrate interactions and the mechanisms of action of enzyme inhibitors.
Methods :
- Biochemical assays are conducted to evaluate binding efficiency and inhibitory effects on specific enzymes.
Results :
Studies indicate that the compound can modulate biochemical pathways critical for understanding disease mechanisms and treatment developments .
Chemical Engineering
Overview : In chemical engineering, this compound plays a role in developing scalable synthesis processes for pharmaceuticals.
Methods :
Chemical engineers focus on optimizing synthesis processes regarding yield, purity, and cost-effectiveness.
Results :
Optimized processes have facilitated the transition from laboratory-scale to industrial-scale production of high-quality pharmaceutical ingredients .
Antimicrobial Properties
Overview : The compound is being studied for its potential antimicrobial properties against resistant strains of bacteria and fungi.
Methods :
Researchers synthesize derivatives and test them against various microbial cultures to assess their efficacy.
Results :
Some derivatives have shown significant antimicrobial activity, indicating potential for new antibiotic classes .
Material Science
Overview : In material science, derivatives of this compound are explored for creating organic electronic materials due to their conductive properties.
Methods :
Scientists incorporate these derivatives into polymers or small molecules for use in organic light-emitting diodes (OLEDs) and solar cells.
Agrochemicals
Overview : The compound is also utilized in developing agrochemicals such as pesticides and herbicides to enhance crop protection and yield.
Methods :
Researchers evaluate the effectiveness of synthesized derivatives in controlling pests and weeds in agricultural settings.
Summary Table of Applications
| Field of Application | Description/Use Case | Key Results/Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for FGFR inhibitors | IC50 values indicating potent activity against cancer cells |
| Organic Synthesis | Construction of complex molecules | Favorable profiles for pharmaceutical development |
| Biochemistry | Study of enzyme interactions | Modulation of biochemical pathways |
| Chemical Engineering | Scalable synthesis processes | Transition from lab-scale to industrial-scale production |
| Antimicrobial Research | Potential new antibiotics | Significant activity against resistant strains |
| Material Science | Organic electronic materials | Applications in OLEDs and solar cells |
| Agrochemicals | Pesticides and herbicides | Effective pest management solutions |
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be compared to related pyrrolopyridine and imidazopyridine derivatives. Key differences in substituents, reactivity, and physicochemical properties are summarized below:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Substituent Effects on Reactivity :
- The presence of chlorine at position 6 in the target compound (vs. bromine in ) reduces electrophilicity but improves cost-effectiveness in synthesis. Brominated analogues (e.g., ) are more reactive in cross-coupling reactions, making them preferable for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Trifluoromethyl (CF3) groups () enhance metabolic stability and lipophilicity compared to the methyl group in the target compound, which may influence pharmacokinetic profiles .
Regioselectivity in Functionalization :
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate () demonstrates that substituent position critically affects reactivity. Its methyl group at position 5 directs N-chlorosuccinimide (NCS) to form chloromethyl or oxo derivatives selectively, depending on reaction conditions . This highlights the importance of substituent placement in pyrrolopyridine analogues for tailored functionalization.
This suggests that similar strategies (e.g., halogenation followed by esterification) could be adapted for the target compound .
Physicochemical Properties :
- The hydroxyl group in ’s compound increases polarity (logP ~1.2) compared to the target compound’s ester group (estimated logP ~2.5), impacting solubility and bioavailability .
Research Implications
The comparative data underscore the versatility of pyrrolopyridine carboxylates in drug discovery. The target compound’s balance of moderate lipophilicity and synthetic accessibility positions it as a viable intermediate for further derivatization. Future studies could explore its utility in fragment-based drug design or as a core structure for kinase inhibitors, leveraging its chlorine and methyl groups for target binding .
Biological Activity
Ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H11ClN2O2
- Molecular Weight : 238.67 g/mol
- CAS Number : 872366-94-4
Research indicates that this compound exhibits potent inhibitory activity against various biological targets, particularly fibroblast growth factor receptors (FGFRs). FGFRs are implicated in multiple cancers, making them a prime target for therapeutic intervention. Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Inhibition of FGFRs
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, this compound demonstrated significant activity against FGFR1 with an IC50 value of approximately 9 nM. This suggests a strong potential for this compound as an anticancer agent targeting FGFR-mediated pathways .
Biological Activity Overview
The biological activities of this compound encompass:
- Anticancer Activity : Demonstrated through inhibition of FGFR signaling and subsequent effects on cancer cell proliferation and survival.
- Antibacterial Properties : Similar compounds have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Case Study 1: Anticancer Activity
A study focused on the effects of various pyrrolo[2,3-b]pyridine derivatives highlighted the anticancer potential of ethyl 6-chloro-2-methyl derivative. The compound was tested on breast cancer cell lines (4T1), where it inhibited cell proliferation and induced apoptosis. The results indicated a significant reduction in cell viability at concentrations correlating with its FGFR inhibitory activity .
Case Study 2: Antibacterial Effects
In another investigation, derivatives similar to ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine were evaluated for their antibacterial properties. The findings revealed that these compounds exhibited potent activity against gram-positive bacteria with MIC values comparable to standard antibiotics .
Comparative Table of Biological Activities
| Activity Type | Compound Tested | Target/Pathway | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Ethyl 6-chloro-2-methyl derivative | FGFR1 | ~9 nM |
| Antibacterial | Pyrrolo derivatives | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Antibacterial | Pyrrolo derivatives | Escherichia coli | 10 μg/mL |
Q & A
Basic Research Questions
Q. What are common synthetic routes for ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolo-pyridine derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions, yielding 23–45% products. Key factors affecting yield include:
- Catalyst selection: Use of Lewis acids (e.g., AlCl₃) or coupling reagents (e.g., DCC).
- Temperature: Reactions often proceed at 0–25°C to minimize side reactions.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reactivity .
Q. Which spectroscopic techniques are most reliable for characterizing pyrrolo-pyridine derivatives, and how should data be interpreted?
- Methodological Answer:
- ¹H NMR: Aromatic protons in pyrrolo-pyridine cores resonate between δ 6.3–8.6 ppm, with splitting patterns indicating substitution positions. For instance, the methyl group at C2 appears as a singlet near δ 2.2 ppm .
- ESIMS: Molecular ion peaks ([M+1]⁺ or [M-1]⁻) confirm molecular weight. Example: A derivative with [M+1]⁺ at m/z 402.2 matched the expected formula .
- LCMS/HPLC: Used to assess purity (>95% purity is typical for intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in pyrrolo-pyridine derivatives?
- Methodological Answer: Contradictions often arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC): Assigns proton-proton and proton-carbon correlations to confirm regiochemistry.
- X-ray crystallography: Definitive structural elucidation, though not always feasible.
- Control experiments: Re-synthesize the compound under varied conditions to rule out impurities. For example, unexpected δ 12.5 ppm signals in DMSO-d₆ may indicate NH protons in tautomeric forms .
Q. What computational methods are effective for optimizing low-yield reactions in pyrrolo-pyridine synthesis?
- Methodological Answer:
- Quantum chemical calculations: Predict transition states and intermediates to identify rate-limiting steps (e.g., using Gaussian or ORCA software).
- Machine learning (ML): Train models on reaction databases to recommend optimal conditions (solvent, catalyst, temperature).
- ICReDD’s approach: Combines quantum calculations with information science to prioritize experimental conditions, reducing trial-and-error cycles by 60% .
Q. How do steric and electronic effects influence the reactivity of halogen substituents in pyrrolo-pyridine intermediates?
- Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃): Activate the pyridine ring for nucleophilic attack but may sterically hinder coupling at C6.
- Steric maps: Generate using software like Schrödinger Suite to visualize accessible reaction sites.
- Case study: 6-Chloro derivatives show lower reactivity in Suzuki-Miyaura couplings compared to 6-fluoro analogs due to larger atomic radius and weaker C-Cl bond polarization .
Data-Driven Insights Table
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
